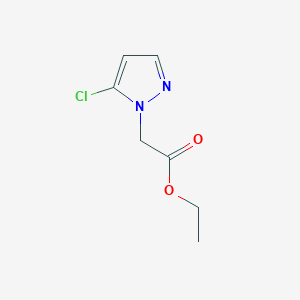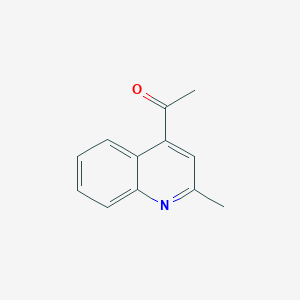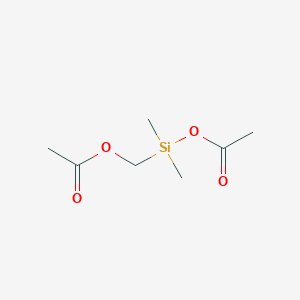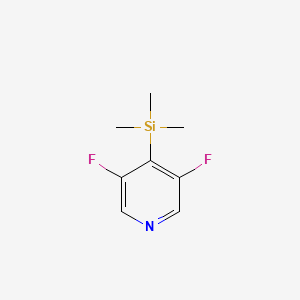
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and a chloro substituent on the pyrazole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with 5-chloro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole N-oxides or reduced to form hydrazine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of 5-chloro-1H-pyrazole-1-carboxylic acid.
科学的研究の応用
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro substituent and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-(1H-pyrazol-1-yl)acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Contains two methyl groups, leading to increased steric hindrance and altered reactivity.
The presence of the chloro substituent in this compound makes it unique, as it can participate in specific interactions and reactions that are not possible with other similar compounds.
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
ethyl 2-(5-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3 |
InChIキー |
DUHOLDGSIZDMNN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=CC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)





